molecular formula C15H18O3 B14757365 (3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one

(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one

Cat. No.: B14757365
M. Wt: 246.30 g/mol
InChI Key: CVIVANCKIBYAOP-WSQYCBKMSA-N
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Description

The compound “(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[93003,5]tetradeca-1(11),8,13-trien-2-one” is a complex organic molecule characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one” can be achieved through a multi-step organic synthesis process. One possible route involves the following steps:

    Formation of the Tricyclic Core: The tricyclic core can be synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by a series of cyclization reactions.

    Introduction of Functional Groups:

    Final Modifications: The final steps may involve methylation reactions to introduce the methyl groups at specific positions on the tricyclic core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalytic processes, continuous flow reactors, and advanced purification techniques to ensure the production of high-purity compound.

Chemical Reactions Analysis

Types of Reactions

The compound “(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one” can undergo various types of chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The ether groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles include alkoxides and amines.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted ethers and amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique tricyclic structure makes it an interesting subject for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biology, the compound may have potential applications as a biochemical probe or as a lead compound for drug discovery. Its structural features could interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be explored for its pharmacological properties. Its potential to interact with biological targets could lead to the development of new therapeutic agents for treating various diseases.

Industry

In industry, the compound could be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its unique structure and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of “(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one” would depend on its specific application. In a biological context, the compound may interact with specific molecular targets such as enzymes, receptors, or nucleic acids. These interactions could modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one: can be compared with other tricyclic compounds such as:

Uniqueness

The uniqueness of “(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[93003,5]tetradeca-1(11),8,13-trien-2-one” lies in its specific stereochemistry and the presence of multiple functional groups

Properties

Molecular Formula

C15H18O3

Molecular Weight

246.30 g/mol

IUPAC Name

(3R,5S,8E)-5,9,14-trimethyl-4,12-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),8,13-trien-2-one

InChI

InChI=1S/C15H18O3/c1-9-5-4-6-15(3)14(18-15)13(16)12-10(2)8-17-11(12)7-9/h5,8,14H,4,6-7H2,1-3H3/b9-5+/t14-,15-/m0/s1

InChI Key

CVIVANCKIBYAOP-WSQYCBKMSA-N

Isomeric SMILES

C/C/1=C\CC[C@]2([C@@H](O2)C(=O)C3=C(C1)OC=C3C)C

Canonical SMILES

CC1=CCCC2(C(O2)C(=O)C3=C(C1)OC=C3C)C

Origin of Product

United States

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